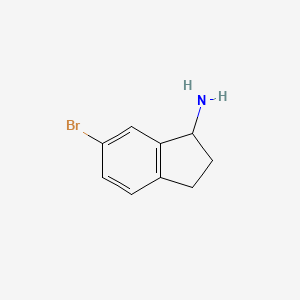

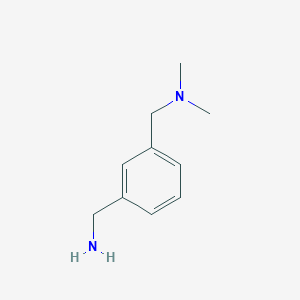

1-(3-(氨甲基)苯基)-N,N-二甲基甲胺

描述

Synthesis Analysis

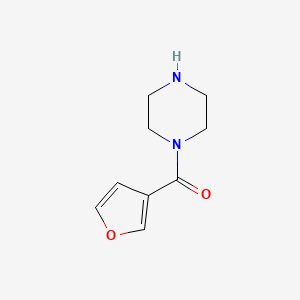

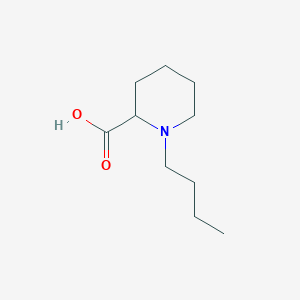

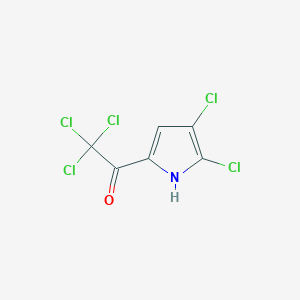

The synthesis of such compounds often involves multi-step pathways. For instance, a related compound, “1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole”, was synthesized via a multi-step pathway starting from 2-iodoaniline . Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

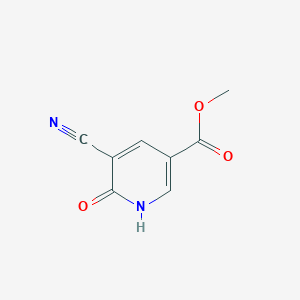

Molecular Structure Analysis

The molecular structure of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be analyzed using techniques such as 1H-NMR, 13C-NMR, and ESI-MS . A related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular formula of C7H11BClNO2 and a molecular weight of 187.43 g/mol .

Chemical Reactions Analysis

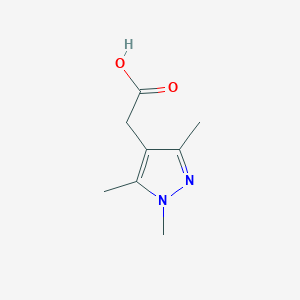

The chemical reactions involving “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be complex. For example, a study used the AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) derivatization reagent for the covalent charge-tagging of molecules containing carboxylic acid (in the presence of peptide coupling reagents) and aldehydes .

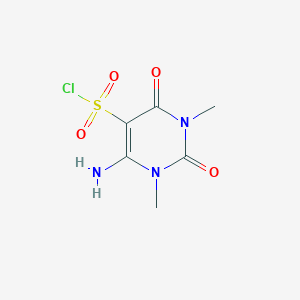

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine” can be determined using various analytical techniques. For instance, a related compound, “(3-(Aminomethyl)phenyl)boronic acid hydrochloride”, has a molecular weight of 187.43 g/mol .

科学研究应用

-

Quantum Chemical Investigations

- Field: Quantum Chemistry

- Application: The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-prope-none (MPNP) is synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .

- Method: The similar techniques are also investigated by the computational method using Gaussian software. The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set .

- Results: The computed geometrical parameters are compared with experimental data. The experimental FT-IR and FT-Raman spectra of MPNP are obtained in the regions 4000−400 and 4000−50 cm−1 respectively .

-

Antimalarial Evaluation

- Field: Medicinal Chemistry

- Application: A series of new 1,3,5-tris [ (4- (substituted-aminomethyl)phenyl)methyl]benzene compounds were designed, synthesized, and evaluated in vitro against two parasites (Plasmodium falciparum and Leishmania donovani) .

- Method: The compounds were synthesized and their antimalarial activity was evaluated in vitro .

- Results: The biological results showed antimalarial activity with IC50 values in the sub and μM range .

属性

IUPAC Name |

[3-[(dimethylamino)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVDYPSBXVIIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585491 | |

| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Aminomethyl)phenyl)-N,N-dimethylmethanamine | |

CAS RN |

246258-97-9 | |

| Record name | 1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1340791.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)